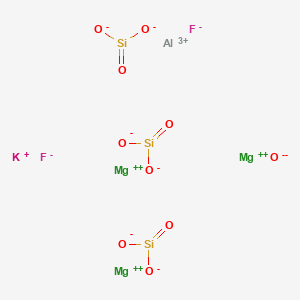
1-Benzyl-5-dimethylaminomethylindole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-5-dimethylaminomethylindole hydrochloride is a synthetic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals. This particular compound is characterized by the presence of a benzyl group and a dimethylaminomethyl group attached to the indole core, making it a unique and versatile molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-dimethylaminomethylindole hydrochloride typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process begins with the reaction of phenylhydrazine hydrochloride with a suitable ketone under acidic conditions, leading to the formation of the indole core. Subsequent alkylation with benzyl chloride and dimethylaminomethyl chloride yields the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of microwave irradiation has also been explored to accelerate the reaction rates and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-5-dimethylaminomethylindole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-2,3-diones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Indole-2,3-diones.
Reduction: Reduced indole derivatives.
Substitution: Various substituted indole derivatives.
Aplicaciones Científicas De Investigación
1-Benzyl-5-dimethylaminomethylindole hydrochloride has found applications in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry.
Biology: The compound is used in studies related to neurotransmitter receptors and their interactions, given its structural similarity to serotonin.
Medicine: Research has explored its potential as a precursor for developing new pharmaceuticals with anticancer, antiviral, and antimicrobial properties.
Industry: It is utilized in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-5-dimethylaminomethylindole hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can bind to serotonin receptors, modulating their activity and influencing neurotransmission. This interaction is mediated through the indole core, which mimics the structure of serotonin, allowing the compound to act as an agonist or antagonist depending on the receptor subtype.
Comparación Con Compuestos Similares
1-Benzyl-5-hydroxymethylindole: Similar in structure but with a hydroxymethyl group instead of a dimethylaminomethyl group.
1-Benzyl-5-methylindole: Lacks the dimethylamino group, making it less versatile in terms of chemical reactivity.
1-Benzyl-5-aminomethylindole: Contains an aminomethyl group, which can lead to different biological activities.
Uniqueness: 1-Benzyl-5-dimethylaminomethylindole hydrochloride stands out due to the presence of the dimethylaminomethyl group, which enhances its solubility and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Propiedades
Número CAS |
101832-87-5 |
|---|---|
Fórmula molecular |
C18H21ClN2 |
Peso molecular |
300.8 g/mol |
Nombre IUPAC |
(1-benzylindol-5-yl)methyl-dimethylazanium;chloride |
InChI |
InChI=1S/C18H20N2.ClH/c1-19(2)13-16-8-9-18-17(12-16)10-11-20(18)14-15-6-4-3-5-7-15;/h3-12H,13-14H2,1-2H3;1H |
Clave InChI |
ZHTJWRBZISQNOZ-UHFFFAOYSA-N |
SMILES canónico |
C[NH+](C)CC1=CC2=C(C=C1)N(C=C2)CC3=CC=CC=C3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


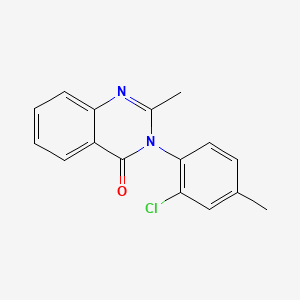
![[(9R,10S,13S,14R,16S)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate;hydrochloride](/img/structure/B13749280.png)
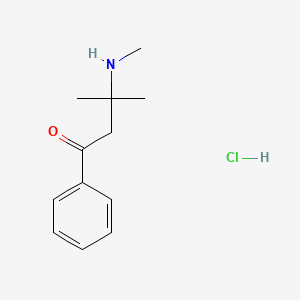
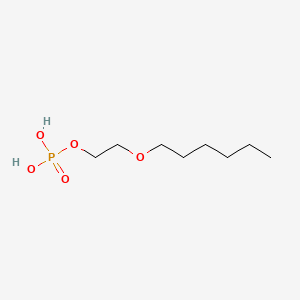
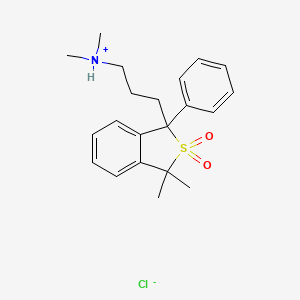
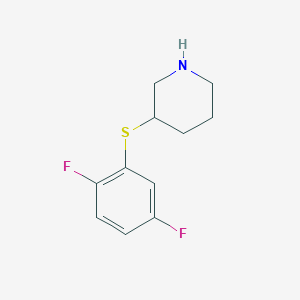
![[(2R)-3-[[(2S)-2-amino-3-methoxy-3-oxopropoxy]-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13749301.png)
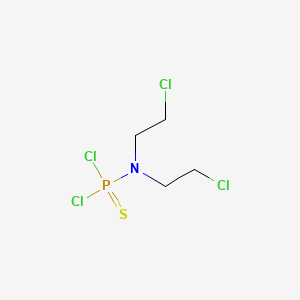
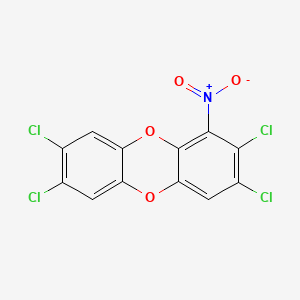
![2-[2-[[amino-(diaminomethylideneamino)methylidene]amino]ethyl]-1-(diaminomethylidene)guanidine;sulfuric acid](/img/structure/B13749324.png)
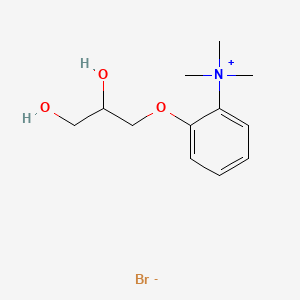
![Hydrazine,[4-(methylsulfonyl)-3-(trifluoromethyl)phenyl]](/img/structure/B13749333.png)
![2-Chloro-1-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone](/img/structure/B13749341.png)
